4-Phenylpiperidine-4-carbonitrile

Sigma-1 Receptor Subtype Selectivity Radioligand

4-Phenylpiperidine-4-carbonitrile (CAS 40481-13-8), also known as 4-cyano-4-phenylpiperidine, is a substituted piperidine derivative with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol. It features a piperidine ring bearing both a phenyl group and a nitrile (-CN) group at the 4-position, rendering it a versatile scaffold in medicinal chemistry.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 40481-13-8
Cat. No. B1581006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-4-carbonitrile
CAS40481-13-8
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CNCCC1(C#N)C2=CC=CC=C2
InChIInChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2
InChIKeyDMCVVFIWYIKAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidine-4-carbonitrile (CAS 40481-13-8) for Scientific and Industrial Procurement: Core Identity and Differentiated Value Proposition


4-Phenylpiperidine-4-carbonitrile (CAS 40481-13-8), also known as 4-cyano-4-phenylpiperidine, is a substituted piperidine derivative with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol [1]. It features a piperidine ring bearing both a phenyl group and a nitrile (-CN) group at the 4-position, rendering it a versatile scaffold in medicinal chemistry [2]. Critically, the nitrile group confers a unique electronic and steric profile that fundamentally alters its biological target engagement compared to the parent meperidine (pethidine) scaffold [3]. Specifically, this modification abrogates mu-opioid receptor (MOR) affinity while bestowing potent, high-selectivity engagement with sigma-1 (σ1) receptors [3].

Why Generic 4-Phenylpiperidine Derivatives Cannot Substitute for 4-Phenylpiperidine-4-carbonitrile in Sigma-1 Receptor Research and Radioligand Development


The presence of the 4-carbonitrile group is the definitive structural determinant of the compound's unique pharmacological profile. Substituting this compound with a 4-phenylpiperidine derivative lacking the nitrile, such as 4-phenylpiperidine itself, or one with an alternate 4-substituent like a carboxylic acid or methyl group, leads to a complete loss of its key differentiating property: high-affinity, selective sigma-1 (σ1) receptor binding [1]. Research has established that 4-cyano-4-phenylpiperidine and 4-methyl-4-phenylpiperidine are essentially inactive at the mu-opioid receptor (IC₅₀ > 30 µM versus 3 µM for a comparator), a crucial differentiator from the meperidine class [1]. Furthermore, the nitrile is essential for achieving the exceptional σ1/σ2 subtype selectivity (selectivity ratios of 680–887) observed for its derivatives [2]. Therefore, any procurement or substitution with a non-nitrile analog will fail to deliver the necessary pharmacological activity and selectivity required for σ1-targeted research, making 4-phenylpiperidine-4-carbonitrile a non-fungible building block.

Quantitative Differentiation Evidence for 4-Phenylpiperidine-4-carbonitrile: A Procurement-Driven Comparison with Analogs and In-Class Competitors


Evidence Item 1: Unmatched Sigma-1 Receptor Subtype Selectivity Ratio

Derivatives of 4-phenylpiperidine-4-carbonitrile demonstrate an exceptionally high selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype. In a study of several derivatives, the selectivity ratio (Ki(σ2)/Ki(σ1)) ranged from 680 to 887 [1]. This level of selectivity is a critical differentiator from earlier generation sigma ligands like haloperidol, which are notoriously non-selective, and many other 4-phenylpiperidine derivatives that lack the nitrile group [2].

Sigma-1 Receptor Subtype Selectivity Radioligand PET Imaging CNS

Evidence Item 2: Abrogation of Mu-Opioid Receptor (MOR) Activity

The 4-carbonitrile modification completely eliminates the primary pharmacological liability of the meperidine scaffold: mu-opioid receptor (MOR) agonism. Data shows that 4-cyano-4-phenylpiperidine has an IC₅₀ > 30 µM at the MOR, whereas a comparator, 3-allyl-4-phenyl-4-piperidinecarbonitrile, has an IC₅₀ of 3 µM [1]. This contrasts sharply with meperidine, a potent MOR agonist.

Mu-Opioid Receptor Selectivity Analgesic Drug Discovery Off-target Effects

Evidence Item 3: Proven Utility as a Radioligand Scaffold for In Vivo Brain Imaging

The 4-phenylpiperidine-4-carbonitrile core is a validated scaffold for developing CNS-penetrant PET radioligands. An ¹⁸F-labeled derivative, [¹⁸F]9, demonstrated high initial brain uptake (data not quantified but described as 'high') and high brain-to-blood ratios in murine biodistribution studies [1]. Critically, its brain accumulation was significantly reduced by pre-administration of the known σ1 ligand SA4503, confirming target-specific binding in vivo [1]. This contrasts with many other piperidine-based scaffolds that lack sufficient brain penetration or demonstrate high non-specific binding.

Positron Emission Tomography PET Imaging Brain Uptake Radioligand CNS

Optimal Scientific and Industrial Deployment Scenarios for 4-Phenylpiperidine-4-carbonitrile Based on Quantitative Evidence


Development of Highly Selective Sigma-1 Receptor Radioligands for PET Imaging

Procurement of 4-phenylpiperidine-4-carbonitrile is most strategically aligned with programs developing next-generation positron emission tomography (PET) radioligands for sigma-1 receptor imaging in the central nervous system. Its core structure enables the creation of derivatives with low nanomolar affinity (Ki = 1.22–2.14 nM) and, critically, extremely high subtype selectivity (σ2/σ1 ratio of 680–887) [1]. This high selectivity minimizes confounding signal from sigma-2 receptors, which is a major advantage over first-generation sigma ligands like haloperidol [2]. Furthermore, the scaffold has been validated in vivo for high brain uptake and target-specific binding, a prerequisite for any CNS imaging agent [1].

Design of Sigma-1 Receptor Pharmacological Probes with Minimal Mu-Opioid Off-Target Activity

Investigators seeking to interrogate sigma-1 receptor biology in vivo without the confounding influence of mu-opioid receptor (MOR) agonism should prioritize this compound. The nitrile modification is a proven strategy to eliminate MOR binding (IC₅₀ > 30 µM for the core scaffold) [1]. This property makes it a superior starting point compared to meperidine-based analogs or other piperidine derivatives that may retain residual MOR activity, which can confound behavioral studies and introduce unwanted side effects like respiratory depression [1].

Synthesis of Advanced Intermediates for Alpha-1 Adrenoceptor Antagonists

The compound serves as a key intermediate in the synthesis of advanced pharmaceutical candidates, such as (+)-SNAP-6552, an alpha-1 adrenoceptor antagonist investigated for benign prostatic hyperplasia [1]. The synthetic route involves alkylation of 4-cyano-4-phenylpiperidine with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis [1]. Procuring this specific intermediate is essential for replicating the exact synthetic pathway and achieving the desired pharmacological profile of the final drug candidate. Substituting with a different piperidine analog would alter the final structure and, consequently, its activity.

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